

2,6-Dimethylnaphthalene-D12 CAS number and molecular weight

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Compound of Interest

Compound Name: 2,6-Dimethylnaphthalene-D12

Cat. No.: B1472514

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An In-depth Technical Guide to 2,6-Dimethylnaphthalene-D12

This technical guide provides comprehensive information on **2,6-Dimethylnaphthalene-D12**, a deuterated polycyclic aromatic hydrocarbon. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document covers the compound's core properties, a representative synthesis protocol, its metabolic fate, and its application in analytical chemistry, complete with detailed experimental methodologies and visual diagrams to illustrate key processes.

Core Compound Data

2,6-Dimethylnaphthalene-D12 is the isotopically labeled form of 2,6-Dimethylnaphthalene, where twelve hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in various scientific applications, particularly as an internal standard for quantitative analysis.



Property	Value
CAS Number	350820-12-1
Molecular Formula	C12D12
Molecular Weight	168.30 g/mol
Appearance	Solid
Unlabeled CAS Number	581-42-0

Representative Synthesis Protocol

While a specific, detailed synthesis protocol for **2,6-Dimethylnaphthalene-D12** is not readily available in the public domain, a representative method can be adapted from general procedures for the deuteration of polycyclic aromatic hydrocarbons (PAHs). One common approach involves acid-catalyzed hydrogen-deuterium exchange.

Principle: This method relies on the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium from a deuterated acid source. The reaction is driven by the acidic environment, which facilitates the exchange process.

Experimental Protocol: Acid-Catalyzed H/D Exchange

- Preparation: In a dry, inert atmosphere glovebox, add 2,6-Dimethylnaphthalene to a reaction vessel.
- Solvent and Deuterium Source: Add a deuterated solvent, such as deuterated trifluoroacetic acid (CF₃COOD), which will also serve as the deuterium source and catalyst.
- Reaction Conditions: Seal the vessel and heat the mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours). The exact temperature and duration will depend on the desired level of deuteration and the specific catalyst system used.
- Work-up: After cooling to room temperature, quench the reaction by carefully adding D2O.
- Extraction: Extract the deuterated product with an organic solvent such as deuterated chloroform (CDCl₃) or deuterated diethyl ether.

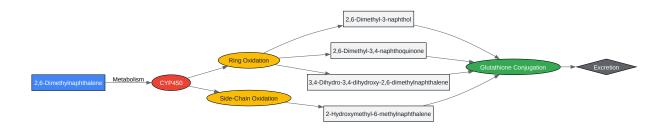


- Purification: Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Analysis: The resulting 2,6-Dimethylnaphthalene-D12 can be further purified by column chromatography or recrystallization. The degree of deuteration should be confirmed by mass spectrometry and ¹H NMR spectroscopy.

Metabolic Pathway

While **2,6-Dimethylnaphthalene-D12** is primarily used as an analytical standard, understanding the metabolism of its non-deuterated counterpart is crucial for interpreting toxicological studies and potential in vivo applications. The metabolism of 2,6-dimethylnaphthalene has been studied in rat liver microsomes and flavobacteria. The primary metabolic routes involve oxidation of both the aromatic ring and the methyl side chains.

The metabolic pathway of 2,6-dimethylnaphthalene primarily involves cytochrome P450-mediated oxidation, leading to the formation of various metabolites. This process is a key detoxification mechanism in mammals.



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Metabolic Pathway of 2,6-Dimethylnaphthalene

Application in Analytical Chemistry

A primary application of **2,6-Dimethylnaphthalene-D12** is as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various matrices, such as environmental samples. Its chemical similarity to the target analytes and its distinct mass allow for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of PAHs using GC-MS with **2,6-Dimethylnaphthalene- D12** as an Internal Standard

- Sample Preparation:
 - Extract PAHs from the sample matrix (e.g., soil, water, tissue) using an appropriate solvent (e.g., dichloromethane, hexane) and extraction technique (e.g., sonication, Soxhlet extraction).
 - Concentrate the extract to a small volume.
- Internal Standard Spiking:
 - Add a known amount of 2,6-Dimethylnaphthalene-D12 solution to the concentrated extract.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Injector: Inject a small volume (e.g., 1 μL) of the spiked extract into the GC-MS system.
 - GC Column: Use a capillary column suitable for PAH separation (e.g., a DB-5ms).
 - Oven Temperature Program: Implement a temperature gradient to separate the PAHs based on their boiling points.
 - Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM)
 mode to detect the characteristic ions of the target PAHs and the internal standard.



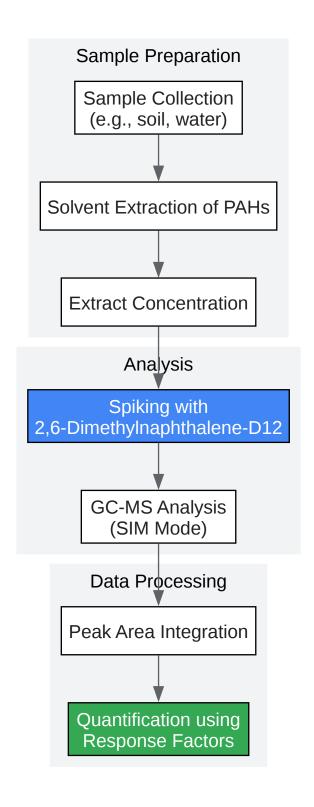




• Data Analysis:

- Integrate the peak areas of the target analytes and the internal standard.
- Calculate the response factor for each analyte relative to the internal standard using calibration standards.
- Quantify the concentration of each PAH in the original sample based on the peak area ratio of the analyte to the internal standard.





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Analytical Workflow for PAH Quantification

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